N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulations
- Research on piperidine derivatives, closely related to the queried compound, focused on their adsorption and corrosion inhibition properties on iron surfaces, employing quantum chemical calculations and molecular dynamics simulations. These studies help in understanding how such compounds interact at the molecular level, contributing to advancements in materials science and corrosion prevention (Kaya et al., 2016).
COX-2 Inhibition for Pain and Inflammation
- Another study synthesized derivatives with similar structural motifs to investigate their potential as cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom in these molecules notably increased COX-2 selectivity, indicating their potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Crystal Structure Analysis
- Studies on the crystal structures of related benzenesulfonamide compounds have revealed their supramolecular architectures, which are controlled by various intermolecular interactions. Such insights are vital for the design and development of new materials and pharmaceutical compounds (Rodrigues et al., 2015).
Photochemical Properties for Photodynamic Therapy
- The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups demonstrate their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective PDT (Pişkin et al., 2020).
Radical N-Demethylation of Amides
- An innovative approach for the N-demethylation of N-methyl amides was developed using N-fluorobenzenesulfonimide as an oxidant. This method contributes to the field of organic synthesis, showcasing the versatility of benzenesulfonamide derivatives in facilitating complex chemical transformations (Yi et al., 2020).
Mechanism of Action
The compound’s effect on biochemical pathways would also depend on its specific targets. For example, if the compound targets a protein involved in a particular biochemical pathway, it could potentially alter the function of that pathway .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of the compound’s action would be a change in cellular function, which could potentially lead to observable effects at the tissue, organ, or whole-body level .
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-13-9-17(7-8-18(13)26-2)27(24,25)21-11-14-10-19(23)22(12-14)16-5-3-15(20)4-6-16/h3-9,14,21H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAHBQCKCLHAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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